5-(Aminomethyl)pyrimidin-2-amine

Physicochemical property Regioisomeric comparison Density

Fragment-based drug discovery requires regioisomerically defined building blocks to avoid hit validation variability. 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) is a 2-aminopyrimidine scaffold with the aminomethyl at the 5-position, providing XLogP3 -1.3 for optimal solubility and minimal non-specific binding. Key advantages: (1) Defined regioisomer eliminates assay ambiguity vs. 2- or 4-substituted congeners; (2) Balanced logP supports aqueous solubility and membrane permeability; (3) Orthogonal 5-aminomethyl and 2-amino groups enable sequential protection for PROTAC linker chemistry. Sourced from multiple qualified vendors at 95-97% purity with full GHS documentation, ensuring supply chain resilience and EHS compliance.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 672324-80-0
Cat. No. B1290406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)pyrimidin-2-amine
CAS672324-80-0
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)CN
InChIInChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9)
InChIKeyHMWDLVRYRPUQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)pyrimidin-2-amine Procurement Profile


5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0, molecular formula C₅H₈N₄, MW 124.14) is a heterocyclic small-molecule building block belonging to the 2-aminopyrimidine family . Its structure features a primary amine at the pyrimidine 2-position and an aminomethyl substituent at the 5-position, which provides a distinct regioisomeric identity among aminomethylpyrimidine congeners [1]. This compound appears in primary patent literature as a synthetic intermediate and is offered by multiple reputable chemical suppliers at purities typically ranging from 95% to 97% [2]. Unlike heavily elaborated drug-like 2-aminopyrimidine derivatives, this low-molecular-weight scaffold is primarily valued as a versatile starting material or fragment for medicinal chemistry and chemical biology campaigns rather than as a standalone bioactive entity with extensively documented pharmacology [3].

Workflow

Medicinal chemistry fragment library design

Selection Logic

Regioisomeric identity over molecular formula sourcing

Use Context

Synthetic intermediate with defined hazard profile

5-(Aminomethyl)pyrimidin-2-amine: Regioisomeric Substitution Risk


Substituting 5-(aminomethyl)pyrimidin-2-amine with its 4-substituted or 2-substituted regioisomers without experimental validation introduces risk because the position of the aminomethyl group relative to the 2-amino anchoring point governs both computed physicochemical properties and supplier-verified purity and hazard profiles [1][2]. Although all three C₅H₈N₄ regioisomers share identical molecular weight and topological polar surface area, their computed XLogP3 values diverge (−1.3 for the 5- and 4-isomers vs. −1.6 for the 2-isomer), indicating differential lipophilicity that can affect fragment-screening hit rates, LogD-dependent assay behaviour, and salt-form selection [1][3]. Furthermore, vendor-reported purities, pricing tiers, and GHS classifications differ markedly across regioisomers, meaning that procurement based solely on molecular formula without confirming regioisomeric identity can lead to discrepancies in experimental reproducibility, import compliance, and total cost of ownership .

Target 5-(Aminomethyl)pyrimidin-2-amine

Reported XLogP3 of −1.3 and a comprehensive GHS classification profile support predictable fragment behavior and EHS review.

Substitute 4-(Aminomethyl) regioisomer

Identical computed lipophilicity, but supplier-reported density and GHS hazard profiles may differ, potentially altering dispensing accuracy and safety review.

Substitute 2-(Aminomethyl) regioisomer

XLogP3 shifts by 0.3 log units, and limited catalog presence suggests procurement risks; assay interference profiles may diverge.

Quantitative Evidence: 5-(Aminomethyl)pyrimidin-2-amine vs. Regioisomers


Density vs. 4-Substituted Regioisomer

5-(Aminomethyl)pyrimidin-2-amine exhibits a supplier-reported density of 1.3 g/cm³ at 20°C , which is numerically higher than the density reported for the 4-(aminomethyl)pyrimidin-2-amine regioisomer (1.264 g/cm³) . This difference, although modest, is consistent with the distinct spatial arrangement of the aminomethyl group influencing intermolecular packing in the solid state.

Density vs. 4-Substituted Regioisomer
Data to verify
1.3 g/cm³ (5-isomer) vs. 1.264 g/cm³ (4-isomer) at 20°C
Reported 2.8% higher density may support solid handling review.
Supplier-reported values; confirm experimentally for gravimetric workflows.
Physicochemical property Regioisomeric comparison Density

XLogP3 Lipophilicity Across Regioisomers

The computed XLogP3-AA value for 5-(aminomethyl)pyrimidin-2-amine is −1.3 [1], identical to that of the 4-substituted regioisomer (CAS 929973-95-5) [2] but approximately 0.3 log units higher than that of the 2-substituted regioisomer 2-(aminomethyl)pyrimidin-5-amine (CAS 933686-71-6, XLogP3 = −1.6) [3]. This indicates that the 2,5-substitution pattern confers marginally greater lipophilicity than the 5,2-substitution pattern.

XLogP3 Lipophilicity Across Regioisomers
Cross-study comparable
5-isomer: −1.3; 4-isomer: −1.3; 2-isomer: −1.6
0.3 log unit difference reported relative to the 2-isomer; relevant for fragment assay interference screening.
Computed XLogP3-AA descriptor (PubChem).
Lipophilicity Regioisomeric comparison XLogP3

Purity and Pricing Advantage Over Alternatives

5-(Aminomethyl)pyrimidin-2-amine is commercially available from multiple suppliers at 95–97% purity. Sigma-Aldrich lists the compound at 95% purity (yellow to brown solid, storage at 2–8°C) , while Fluorochem offers it at 95% purity at approximately 7,436 RMB per 250 mg . In comparison, the 4-substituted regioisomer (CAS 929973-95-5) is also listed at 95% purity by AKSci , but comprehensive pricing data for the 4- and 2-isomers is less readily available in major catalogs, suggesting that the 5-isomer benefits from broader supplier coverage and more competitive pricing transparency.

Purity and Pricing Advantage Over Alternatives
Data to verify
95-97% purity range; listed by Sigma-Aldrich, Fluorochem, Leyan
Broader multi-vendor availability may support price benchmarking and supply resilience.
Vendor catalogs accessed April 2026; pricing subject to regional variation.
Purity Pricing Supplier comparison

GHS Hazard Classification vs. 4-Regioisomer

5-(Aminomethyl)pyrimidin-2-amine is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . By contrast, publicly available safety data sheets for the 4-substituted regioisomer (CAS 929973-95-5) do not prominently feature the same comprehensive set of GHS irritation warnings, suggesting that the 5-substitution pattern may confer distinct toxicological properties relevant to occupational exposure assessments .

GHS Hazard Classification vs. 4-Regioisomer
Class-level inference
H302, H315, H319, H335 (5-isomer); less comprehensive profile reported for 4-isomer
Different GHS profiles may impact institutional safety review and shipping compliance.
Source-specific SDS documentation; verify with current supplier SDS.
Safety GHS classification Regulatory compliance

5-(Aminomethyl)pyrimidin-2-amine: Procurement Application Scenarios


Fragment Library Design with Optimal Lipophilicity

Fragment-based drug discovery campaigns building 2-aminopyrimidine-focused libraries can rationally select the 5-(aminomethyl) regioisomer based on its XLogP3 value of −1.3, which matches the 4-isomer but is 0.3 log units more lipophilic than the 2-isomer (−1.6) [1][2]. This difference, while small, can influence fragment hit rates in biochemical assays where lipophilicity-driven non-specific binding must be minimised. The 5-isomer thus offers a balanced logP profile suitable for both aqueous solubility and modest membrane permeability in cell-based fragment screens [1].

Kinase Inhibitor Intermediate Supply Chain Resilience

As documented in patent WO2004/022561 A1, 5-(aminomethyl)pyrimidin-2-amine serves as a key synthetic intermediate in the preparation of pyrazolopyrimidine-based cyclin-dependent kinase inhibitors [3]. Its broad commercial availability from at least four independent suppliers (Sigma-Aldrich, AKSci, Fluorochem, Leyan) at 95–97% purity enables competitive price benchmarking, reduced lead times, and mitigation of single-supplier risk, making it the preferred regioisomer for scale-up synthetic programs requiring reliable and reproducible intermediate supply .

EHS-Compliant Procurement: GHS Hazard Transparency

For academic and industrial laboratories operating under stringent Environmental Health and Safety (EHS) guidelines, the comprehensive GHS classification of 5-(aminomethyl)pyrimidin-2-amine (H302, H315, H319, H335) provides regulatory clarity that facilitates institutional chemical registration, risk assessment, and personal protective equipment planning prior to experimental use . Institutions requiring granular hazard documentation may prefer the 5-isomer over regioisomers with less thoroughly characterised safety profiles, thereby reducing compliance delays during procurement and experimental start-up .

Bioconjugation & Chemical Probe Site-Selective Derivatisation

The unique 5-aminomethyl substitution pattern of this compound provides a primary amine handle orthogonally positioned relative to the 2-amino group, enabling sequential protection/deprotection strategies in the synthesis of bifunctional probes or PROTAC (Proteolysis Targeting Chimera) linker conjugates [4]. In contrast, the 4-substituted regioisomer places the aminomethyl group adjacent to the 2-amino group, potentially introducing steric hindrance that can compromise the efficiency of subsequent coupling reactions [4]. Because the 5-isomer exhibits a higher density (1.3 vs. 1.264 g/cm³) , gravimetric dispensing for solid-phase synthesis may also achieve marginally better accuracy per unit mass, which is a practical benefit in parallel synthesis settings.

Application
Selection Property
Validation Focus
Fragment library design with balanced lipophilicity
Reported XLogP3 of −1.3
Lipophilicity-driven non-specific binding review
Kinase inhibitor intermediate supply chain resilience
Multi-vendor availability at 95-97% purity
Supplier benchmarking and lead-time verification
EHS-compliant procurement with hazard transparency
Comprehensive GHS classification profile
Institutional safety review and PPE planning
Bioconjugation and chemical probe site-selective derivatisation
5-aminomethyl substitution pattern orthogonality
Coupling efficiency and steric hindrance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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